N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide
Description
This compound, with CAS number 946218-32-2 and molecular formula C₂₄H₃₄N₄O₃, is a benzamide derivative featuring a dimethylamino-substituted phenyl group, a 4-methylpiperazine moiety, and 2,3-dimethoxybenzamide as the core scaffold . Its molecular weight is 426.6 g/mol, and its SMILES representation is COc1ccc(C(=O)NCC(c2ccc(N(C)C)cc2)N2CCN(C)CC2)cc1OC.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-26(2)19-11-9-18(10-12-19)21(28-15-13-27(3)14-16-28)17-25-24(29)20-7-6-8-22(30-4)23(20)31-5/h6-12,21H,13-17H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESYQMZITWDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzamide structure, followed by the introduction of the dimethylamino and piperazinyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades that alter cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison
- Core Benzamide Scaffold: The 2,3-dimethoxy substitution distinguishes it from analogs with other substituents (e.g., dichlorophenyl, phenoxy).
- Piperazine Substituents : The 4-methylpiperazine group contrasts with unsubstituted or differently substituted piperazines in analogs.
- Aromatic Substituents: The dimethylamino phenyl group may influence receptor binding affinity and selectivity.
Comparison with Piperazine-Containing Benzamides
Table 1: Structural and Functional Comparison
Key Findings :
Receptor Selectivity: Compound 7o and 7p (–2) exhibit dopamine D3 receptor selectivity due to their dichlorophenyl and pyridinyl groups, whereas the target compound’s dimethoxybenzamide may favor alternative targets (e.g., serotonin receptors) . Compound 12e () demonstrates µ-opioid receptor binding, highlighting the role of phenolic hydroxyl and phenoxy groups in analgesia .
Metabolic Stability :
- The dichlorophenyl group in 7p enhances metabolic stability compared to unhalogenated analogs, while the target compound’s methoxy groups may confer moderate stability via steric hindrance .
Synthetic Complexity: The target compound’s synthesis involves multi-step coupling of dimethylaminophenyl and methylpiperazine groups (similar to methods in ), whereas morpholine-containing analogs () require specialized pyrrolopyrimidine intermediates .
Pharmacokinetic and Physicochemical Properties
- Solubility: The dimethylamino and methoxy groups in the target compound likely improve water solubility compared to dichlorophenyl analogs (–2).
- Melting Point/Stability : Data for the target compound are unreported (), but analogs with trifluoroethyl groups () show higher thermal stability due to strong C-F bonds .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide is a synthetic organic compound known for its diverse biological activities. Its structure includes a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, which contribute to its pharmacological properties. This article reviews the compound's biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , indicating a complex arrangement that facilitates interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting processes like cell wall synthesis in bacteria.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing pathways related to pain management and anxiety.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains and fungi. |
| Analgesic | Potential to alleviate pain through central nervous system modulation. |
| Antidepressant | May influence mood-regulating neurotransmitters. |
| Antiviral | Possible effects on viral proteins or replication processes. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of similar compounds showed significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Neuropharmacological Effects : Research indicated that compounds with similar structures exhibited anxiolytic properties in animal models, suggesting that this compound may also possess similar effects.
- Synthesis and Biological Evaluation : A systematic investigation into the synthesis of related benzamide derivatives revealed their potential as dual-action agents targeting both pain relief and anxiety disorders .
Q & A
Q. What are the standard synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1 : Activation of the benzamide core (e.g., using benzoyl chloride derivatives).
- Step 2 : Introduction of the dimethylamino and 4-methylpiperazinyl groups via nucleophilic substitution under inert conditions (e.g., Schlenk techniques) .
- Step 3 : Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) .
Optimization focuses on solvent choice (acetonitrile for solubility), temperature (reflux for 4–5 hours), and catalysts (K₂CO₃ for base-mediated reactions) . Yields are improved by controlling moisture and using anhydrous solvents .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 7.74 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) detects molecular ions (e.g., m/z 488.6 [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies byproducts .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H···O bonds) .
Q. What structural features contribute to its pharmacological activity?
- Key Features :
- Benzamide Core : Provides rigidity and π-π stacking potential with biological targets .
- Dimethylamino Group : Enhances solubility and modulates receptor binding via protonation at physiological pH .
- 4-Methylpiperazine : Acts as a hydrogen bond acceptor, improving CNS penetration .
- Ethyl Linker : Balances flexibility and steric hindrance for target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize dopamine receptor affinity?
- Methodological Answer :
- Substituent Variation : Replace dimethylamino with fluorophenyl or methoxy groups to assess electronic effects .
- Linker Modification : Test ethyl vs. propyl chains to evaluate steric tolerance .
- Biological Assays : Use radioligand binding assays (e.g., [³H]spiperone for D3 receptors) and functional cAMP assays .
- Computational Docking : Model interactions with D3 receptor homology structures (e.g., PDB ID: 3PBL) to prioritize analogs .
Q. How can contradictions in reported biological activity data be resolved?
- Analytical Approach :
- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK-293 vs. CHO-K1) .
- Receptor Subtype Selectivity : Validate selectivity via counter-screening against D2 and 5-HT1A receptors .
- Statistical Validation : Apply ANOVA to assess inter-study variability in potency measurements .
Q. What strategies improve selectivity for central nervous system (CNS) targets over peripheral receptors?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce blood-brain barrier penetration .
- Bioisosteric Replacement : Substitute piperazine with morpholine to alter hydrogen-bonding patterns .
- Pharmacokinetic Profiling : Measure logP and plasma protein binding to optimize CNS availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
